Bis(2-ethylhexyl) carbonate
Description
Contextualization of Contemporary Research Landscape for Bis(2-ethylhexyl) carbonate
The current research landscape for this compound, also known as Diethylhexyl Carbonate (DEHC), is shaped by a demand for high-performance, low-toxicity, and environmentally conscious chemicals. It is recognized for its excellent solubility in organic substances, low volatility, and colorless appearance.
Contemporary research focuses on several key areas:
Plasticizers: DEHC is utilized as a plasticizer to enhance the mechanical properties and flexibility of polymers, such as nitrocellulose varnishes and polyhalocarbon resins. Research in this area compares its performance and properties to other plasticizers like Bis(2-ethylhexyl) phthalate (B1215562) and Bis(2-ethylhexyl) adipate (B1204190).
Solvents and Reagents: Its properties make it a valuable solvent for various chemical reactions and in the formulation of coatings, adhesives, and sealants. It is also used in detergents and in the dyeing industry.
Cosmetic Formulations: In the cosmetics industry, it functions as an emollient and skin-conditioning agent, found in products like sunscreens and lotions. specialchem.com
Biomedical and Pharmaceutical Research: Due to its low toxicity, DEHC is being investigated for use in drug delivery systems, where it could act as a carrier for therapeutic agents. Its utility in the preparation of biological samples for chromatography and spectroscopy is also an area of application.
Antimicrobial Properties: Preliminary studies have indicated that DEHC exhibits antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, opening a new avenue for research into its potential applications in antimicrobial formulations.
Evolution of Research Trajectories in this compound Science
The scientific focus on this compound has evolved significantly over time. Initially, its development and application were rooted in industrial chemistry, primarily as a plasticizer and solvent. The synthesis methods reflected this industrial focus, with early routes sometimes involving hazardous reagents like phosgene (B1210022) to achieve high yields.
More recent research trajectories show a clear shift towards "green chemistry" and advanced applications. This evolution is marked by:
Development of Safer Synthesis Routes: Significant research effort has been directed towards developing phosgene-free synthesis methods. These include transesterification with dimethyl carbonate (DMC) and direct synthesis from CO₂ and 2-ethylhexanol, reflecting a move towards more sustainable and safer chemical production. Another documented method involves the reaction of urea (B33335) with aliphatic dihydroxy compounds.
Focus on High-Value Applications: While still relevant as an industrial chemical, research is increasingly exploring its use in high-value sectors. The investigation into its potential for drug delivery systems and its observed antibacterial effects are prime examples of this shift.
Emerging Technologies in Synthesis: Innovations such as the use of ionic liquid catalysts to improve CO₂ solubility and microwave-assisted synthesis to reduce reaction times are at the forefront of current research, aiming to overcome the limitations of earlier methods.
Identification of Critical Knowledge Gaps and Emerging Research Imperatives for this compound
Despite its growing range of applications, several knowledge gaps persist in the scientific understanding of this compound. Addressing these gaps forms the basis of emerging research imperatives.
Critical Knowledge Gaps:
Mechanism of Action: While its function as a plasticizer and solvent is well-understood on a macroscopic level, a detailed molecular-level understanding of its interactions, particularly in biological systems, is lacking. For instance, the precise mechanism behind its observed antibacterial activity is not fully elucidated.
Comprehensive Performance Data: In many of its applications, especially in newer areas like drug delivery, comprehensive data on its performance relative to established compounds is still needed.
Optimization of Green Synthesis: While greener synthesis routes exist, they often face challenges such as lower yields or high energy input compared to traditional methods. For example, direct synthesis from CO₂ has reported yields of only 30-40%.
Emerging Research Imperatives:
Elucidating Biological Interactions: There is a clear need for in-depth studies into the molecular mechanisms of its antibacterial effects and its behavior in drug delivery systems to validate its potential in these areas.
Improving Synthesis Efficiency: A primary focus for future research is the optimization of sustainable synthesis pathways. This includes developing more effective catalysts for CO₂ utilization and refining processes like membrane reactor-based synthesis to improve yields and reduce energy consumption.
Environmental Fate and Transport: As its use becomes more widespread, detailed studies on its environmental bioaccumulation, degradation, and long-term impact will become increasingly critical.
Methodological Paradigms in this compound Investigation
The investigation of this compound relies on a variety of modern analytical techniques to characterize the compound, monitor its synthesis, and evaluate its performance in various applications.
Structural and Purity Analysis: The fundamental identification and purity assessment of this compound are typically performed using a combination of chromatographic and spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for separation and identification. rsc.org Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and functional groups. researchgate.netnist.gov
Investigation of Polymer Interactions: When used as a plasticizer, specialized techniques are employed to understand its interaction with the polymer matrix. Solid-state 13C CP/MAS NMR studies, for example, can elucidate the dynamics of polymer-plasticizer interaction at a molecular level, including the study of spin-lattice relaxation times. researchgate.net
Synthesis and Reaction Monitoring: The progress of synthesis reactions is monitored using chromatographic techniques to determine yield and purity. Innovations in synthesis, such as microwave-assisted methods, require precise analytical oversight to optimize conditions like reaction time and temperature.
Migration Studies: In applications involving plastics, determining the potential migration of the compound is crucial. Studies on related plasticizers use methods like GC-MS to quantify the amount of substance that migrates into food simulants, a methodological paradigm also applicable to this compound. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key physical and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₃ |
| Molecular Weight | 286.45 g/mol |
| CAS Number | 14858-73-2 |
| Density | 0.895 g/cm³ at 25°C |
| Boiling Point | 342.6°C at 760 mmHg |
| Flash Point | 131.3°C |
| Appearance | Colorless, transparent liquid |
| Solubility | Insoluble in water; miscible with organic solvents |
Table 2: Comparative Analysis of Synthesis Methods for this compound
This table outlines various methods for synthesizing the compound, highlighting their respective conditions and outcomes.
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| CO₂ Utilization | Cs₂CO₃ | 80–100 | 30–40 | Sustainable (uses CO₂) | Low yields, high pressure |
| CO₂-Alcohol Reaction | PPh₃, DEAD | Optimized | 74 | Good yield | Uses specific reagents |
| DMC Transesterification | K₂CO₃ | 120–140 | 70–80 | Safe, scalable | High energy input |
| Phosgene-Based | Not specified | 25–40 | 85–90 | High yields | Extremely toxic reagents |
| Carbonic Acid Esterification | H₂SO₄ | 60–80 | 65–75 | Simple setup | Moderate yields, corrosive catalyst |
| Enzymatic | Lipase (B570770) | 40–60 | 60–65 | Green chemistry | Slow reaction kinetics |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethylhexyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQQOLKZBLYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864544 | |
| Record name | Bis(2-ethylhexyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14858-73-2 | |
| Record name | Di(2-ethylhexyl) carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14858-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylhexyl carbonate | |
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| Record name | Bis(2-ethylhexyl) carbonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60864544 | |
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| Record name | Bis(2-ethylhexyl) carbonate | |
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| Record name | DIETHYLHEXYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Chemistry and Process Optimization for Bis 2 Ethylhexyl Carbonate Production
Advanced Catalytic Systems for Bis(2-ethylhexyl) carbonate Synthesis Research
Heterogeneous Catalysis Investigations in this compound Production
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. qu.edu.qa For dialkyl carbonate synthesis, solid catalysts with tunable acidic or basic properties are of significant interest.
Research into the direct synthesis from alcohols and CO₂ has highlighted metal oxides as promising heterogeneous catalysts. frontiersin.org Cerium oxide (CeO₂), in particular, has been shown to be effective for the formation of various dialkyl carbonates. frontiersin.orgrsc.org The catalytic activity of CeO₂ is attributed to its surface properties which can facilitate the activation of both alcohol and CO₂ molecules. rsc.org Mixed metal oxides, such as CeO₂-ZrO₂, have also been investigated to enhance catalytic performance. mdpi.com
For the transesterification route, which involves reacting a simple carbonate like dimethyl carbonate (DMC) with 2-ethylhexanol, solid base catalysts are effective. Materials such as alkaline-earth metal oxides (e.g., MgO, CaO), hydrotalcites, and zeolites have demonstrated considerable activity in the transesterification of glycerol (B35011), a process that shares mechanistic similarities with the synthesis of this compound. mdpi.com For instance, catalysts like KAlO₂/γ-Al₂O₃ have shown high efficiency in the transesterification of ethylene (B1197577) carbonate with methanol (B129727) to produce DMC, suggesting their potential applicability for larger alcohols. researchgate.net The catalytic performance of these materials is often linked to the density and strength of their basic sites. mdpi.comresearchgate.net
| Catalyst Type | Example Catalyst | Synthetic Route | Typical Conditions | Key Findings |
| Metal Oxides | Cerium Oxide (CeO₂) | Direct Synthesis (2-EH + CO₂) | 140-150 °C, High Pressure | Effective for activating CO₂ and alcohol; yield is equilibrium-limited. frontiersin.orgnih.gov |
| Mixed Oxides | CeO₂-ZrO₂ | Direct Synthesis (2-EH + CO₂) | ~150 °C, 0.2-0.5 MPa | Enhanced activity compared to single oxides. mdpi.com |
| Solid Bases | Li/MCM-41 | Transesterification (DMC + Glycerol) | 86 °C, 165 min | Demonstrates potential for transesterification with complex alcohols. nih.gov |
| Zeolites | Dealuminated Zeolites | Transesterification (DMC + Ethanol) | Reactive Distillation | Moderate activity; suitable for integrated reaction-separation processes. nii.ac.jpresearchgate.net |
Homogeneous Catalysis Research in this compound Production
Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity under milder reaction conditions. Organotin compounds have been extensively studied as catalysts for carbonate synthesis. For instance, dibutyltin (B87310) oxide has been used to catalyze the alcoholysis of urea (B33335) to produce dialkyl carbonates. asianpubs.org The mechanism is believed to involve the formation of active tin species containing both alkoxy and isocyanato moieties, which act as reaction intermediates. Other organotin compounds, such as monobutyltin (B1198712) tris(2-ethylhexanoate), have proven highly effective in the transesterification of waste poly(ethylene terephthalate) with 2-ethylhexanol, achieving yields over 90%, demonstrating their efficacy in reactions involving this specific alcohol. doi.org
A more recent area of investigation involves the use of ionic liquids (ILs) as catalysts and solvents. Brønsted acidic ionic liquids, for example, have been successfully used in the synthesis of bis(2-ethylhexyl) terephthalate. researchgate.netmdpi.com A key advantage is the potential to form a biphasic system where the product is immiscible with the IL, which can drive the reaction equilibrium towards the product side by facilitating water removal. researchgate.net The tunability of ILs allows for the design of task-specific catalysts that can enhance CO₂ solubility and activate reactants effectively. nih.gov
| Catalyst Type | Example Catalyst | Synthetic Route | Typical Conditions | Key Findings |
| Organotin | Dibutyltin Oxide | Alcoholysis of Urea | 473 K, 3 h | Good catalytic activity; toxicity and separation are concerns. asianpubs.org |
| Organotin | Monobutyltin tris(2-ethylhexanoate) | Transesterification | 180-200 °C | High efficiency (>90% yield) in reactions with 2-ethylhexanol. doi.org |
| Ionic Liquids | [Et₃NH]⁺[HSO₄]⁻ | Esterification | 120 °C, 8 h | Acts as both catalyst and solvent; enables phase separation to drive equilibrium. researchgate.netmdpi.com |
| Phosphine | Triphenylphosphine (with DEAD) | Direct Synthesis (2-EH + CO₂) | Room Temperature | Enables synthesis under mild conditions, but stoichiometric reagents are required. |
Biocatalysis and Enzyme-Mediated Synthesis Approaches for this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis, operating under mild conditions and minimizing byproduct formation. Lipases, a class of enzymes that hydrolyze esters, are particularly well-suited for catalyzing esterification and transesterification reactions. wikipedia.org
The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym 435, is one of the most widely studied biocatalysts for ester synthesis. rsc.orgsemanticscholar.org Research on the synthesis of similar diesters, such as bis(2-ethylhexyl) sebacate (B1225510), has demonstrated the high efficacy of immobilized lipases. academax.comresearchgate.net In these systems, yields of up to 96.9% have been achieved using catalysts like Lipozyme TL IM. academax.com Novozym 435 has also been successfully employed for the synthesis of 2-ethylhexyl 2-methylhexanoate in a solvent-free medium, highlighting its capability to handle branched substrates like 2-ethylhexanol. nih.gov The enzymatic approach can proceed via direct esterification or transesterification using dialkyl carbonates as alkyl donors, with the latter often showing higher conversion rates in solvent-free systems compared to alcoholysis. thescipub.com
| Catalyst | Synthetic Route | Substrates | Optimal Temperature | Yield |
| Lipozyme TL IM | Esterification | Sebacic Acid + 2-Ethylhexanol | 40 °C | 96.9% academax.comresearchgate.net |
| Lipozyme RM IM | Esterification | Sebacic Acid + 2-Ethylhexanol | 40 °C | 96.2% academax.comresearchgate.net |
| Novozym 435 | Esterification | Sebacic Acid + 2-Ethylhexanol | 40 °C | 84.7% academax.comresearchgate.net |
| Novozym 435 | Transesterification | Palm Kernel Oil + Dialkyl Carbonate | 60 °C | High Conversion thescipub.com |
Mechanistic Studies of this compound Formation Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more effective catalysts. Studies focus on the kinetics, thermodynamics, and the identification of key intermediates and transition states in the carbonate formation process.
Elucidation of Reaction Kinetics and Thermodynamics in this compound Synthesis
The direct synthesis of dialkyl carbonates from alcohol and CO₂ is an equilibrium-limited reaction. Thermodynamic analyses of the formation of simpler carbonates like dimethyl carbonate (DMC) show that the reaction is typically exothermic but endergonic at standard conditions due to a large negative entropy change. nih.gov This unfavorable thermodynamics necessitates strategies to shift the equilibrium, such as the removal of the water byproduct. frontiersin.org
| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |
| Bis(2-ethylhexyl) sebacate Synthesis | None (High P/T) | Reversible Reaction | 58.5 kJ/mol (Forward) | researchgate.netrsc.org |
| Bis(2-ethylhexyl) phthalate (B1215562) Synthesis | Methane Sulfonic Acid | First-order (re: monoester) | Not specified | researchgate.net |
| Palm Oil Transesterification with DMC | Potassium Hydroxide (KOH) | Pseudo-first-order | 79.1 kJ/mol | nih.gov |
Investigation of Intermediates and Transition States in Carbonate Esterification
The mechanism of carbonate formation varies with the catalytic system. In base-catalyzed transesterification, the reaction is initiated by the deprotonation of the alcohol (2-ethylhexanol) by the base to form a more nucleophilic alkoxide ion. srsbiodiesel.comsrsintl.com This alkoxide then performs a nucleophilic attack on the carbonyl carbon of the source carbonate (e.g., dimethyl carbonate), leading to a tetrahedral intermediate. wikipedia.orgsrsintl.com This intermediate can then collapse, eliminating a methoxide (B1231860) group to form the new carbonate ester. srsintl.com For heterogeneous base catalysts, the reaction occurs on the catalyst surface, where a basic site abstracts a proton from the alcohol, generating a surface-bound glyceroxide anion that then attacks the carbonate. mdpi.com
In acid-catalyzed reactions, the acid protonates the carbonyl oxygen of the carbonate or carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. wikipedia.org
For enzyme-catalyzed reactions, particularly those involving lipases, the mechanism often follows a Ping-Pong Bi-Bi model. In this pathway, the enzyme first reacts with the acyl donor (e.g., a source carbonate) to form an acyl-enzyme intermediate, releasing the first product (e.g., methanol). Subsequently, the alcohol (2-ethylhexanol) binds to the acyl-enzyme complex, and a nucleophilic attack leads to the formation of the final ester product and regeneration of the free enzyme.
Green Chemistry Principles in this compound Manufacturing Research
The manufacturing of this compound is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research in this area focuses on improving the environmental footprint of the synthesis process through innovative methodologies, waste reduction, and the use of sustainable raw materials.
Traditional chemical syntheses often rely on volatile organic solvents, which can contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed toward solvent-free reaction conditions and the use of environmentally benign solvent alternatives like supercritical fluids.
Solvent-Free Synthesis: The synthesis of related compounds, such as bis-2(ethylhexyl)amine based ionic liquids, has been successfully carried out under solvent-free conditions. utp.edu.my This approach typically involves heating the reactants together in the presence of a catalyst, eliminating the need for a solvent, which simplifies product purification and reduces waste. For this compound, a potential solvent-free route involves the direct reaction of 2-ethylhexanol with a carbonate source, such as urea or dimethyl carbonate, under heat and catalysis, avoiding organic solvents entirely.
Supercritical Fluid (SCF) Methodologies: Supercritical fluids, most notably carbon dioxide (scCO₂), offer a promising alternative for greener chemical synthesis. A substance becomes supercritical when heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization.
In the context of this compound synthesis, scCO₂ can serve a dual role as both a reactant and the reaction medium. The high solubility of gases and liquids in scCO₂ can enhance reaction rates and selectivity. The "rapid expansion of supercritical solutions" (RESS) process, where a solute is dissolved in a supercritical fluid and then rapidly depressurized, causes the solute to precipitate as fine particles. nih.gov While often used for particle formation, the underlying principles can be adapted for reactive systems. For carbonate synthesis, 2-ethylhexanol could be dissolved in scCO₂, which then acts as the C1 source, potentially catalyzed by a suitable heterogeneous or homogeneous catalyst, to form the desired product in a single, clean step. nih.govmdpi.com
Table 1: Comparison of Synthesis Methodologies for Dialkyl Carbonates
| Feature | Conventional Solvent-Based | Solvent-Free | Supercritical Fluid (scCO₂) |
| Reaction Medium | Organic Solvents (e.g., Toluene, Xylene) | None (Reactants act as medium) | Supercritical Carbon Dioxide |
| Waste Generation | High (Solvent recovery/disposal) | Low | Very Low (CO₂ is recycled) |
| Product Separation | Distillation, Extraction | Simplified (Often direct) | Simple depressurization |
| Reactant Role of CO₂ | No | No | Yes (Acts as C1 feedstock) |
| Operating Conditions | Moderate Temperature/Pressure | High Temperature | Moderate Temperature, High Pressure |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts. jocpr.com
Several synthetic routes to this compound exist, each with a different atom economy.
Phosgene (B1210022) Route: The traditional method involves reacting 2-ethylhexanol with highly toxic phosgene (COCl₂). While often high-yielding, this process has a poor atom economy as it generates two moles of hydrochloric acid (HCl) as a byproduct for every mole of product.
2 (C₈H₁₇OH) + COCl₂ → (C₈H₁₇O)₂CO + 2 HCl
Transesterification Route: A greener alternative is the transesterification of a simpler dialkyl carbonate, like dimethyl carbonate (DMC), with 2-ethylhexanol. This reaction produces methanol as a byproduct, which can be recovered and reused.
2 (C₈H₁₇OH) + (CH₃O)₂CO ⇌ (C₈H₁₇O)₂CO + 2 CH₃OH
Direct Synthesis from CO₂: The most atom-economical approach involves the direct reaction of 2-ethylhexanol with carbon dioxide. This reaction requires a dehydration step to remove the water formed, driving the equilibrium towards the product. Theoretically, this can achieve 100% atom economy if the water is the only byproduct.
2 (C₈H₁₇OH) + CO₂ ⇌ (C₈H₁₇O)₂CO + H₂O
Table 2: Atom Economy of Different Synthesis Routes for this compound
| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Phosgene Route | 2-Ethylhexanol, Phosgene | This compound | Hydrochloric Acid | 79.4% |
| Transesterification | 2-Ethylhexanol, Dimethyl Carbonate | This compound | Methanol | 81.5% |
| Direct CO₂ Synthesis | 2-Ethylhexanol, Carbon Dioxide | This compound | Water | 94.1% |
Note: Atom Economy = (Molar Mass of Product / Molar Mass of all Reactants) x 100
Waste minimization strategies go beyond atom economy to include reducing excess reagents, avoiding hazardous solvents, using recyclable catalysts, and minimizing energy consumption. nc.gov For this compound production, this involves optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of side products like bis(2-ethylhexyl) ether, and implementing processes for catalyst recovery and reuse. researchgate.net
The sustainability of a chemical product is intrinsically linked to the origin of its raw materials. The primary feedstocks for this compound are 2-ethylhexanol and a C1 source (e.g., CO₂, urea, DMC). Green chemistry research aims to derive these feedstocks from renewable, non-petroleum-based sources. mckinsey.com
Bio-based 2-Ethylhexanol: Traditionally, 2-ethylhexanol is produced from propylene (B89431) via the oxo process. However, research is underway to produce it from biomass. One promising pathway involves the fermentation of sugars (derived from lignocellulosic biomass) to produce n-butanol, which can then be converted to 2-ethylhexanol through a Guerbet reaction. This creates a pathway to a "bio-based" this compound.
Renewable C1 Sources:
Carbon Dioxide (CO₂): Utilizing CO₂ as a feedstock is a key area of carbon capture and utilization (CCU) research. unilever.com Sourcing CO₂ from biogenic sources (like fermentation off-gas) or capturing it from industrial flue gases provides a low-cost and environmentally beneficial C1 source for carbonate synthesis. mckinsey.com
Biomass-derived Carbonates: Research into producing platform chemicals from biomass could yield alternative carbonate sources. For example, glycerol, a byproduct of biodiesel production, can be reacted with CO₂ to form glycerol carbonate, which could potentially be used in transesterification reactions. chemrxiv.org
By integrating bio-based 2-ethylhexanol with captured or biogenic CO₂, the entire value chain for this compound can be shifted towards a more sustainable and circular model.
Process Intensification and Scale-Up Research for this compound
Process intensification refers to the development of novel equipment and processing techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. aiche.org For this compound, this involves moving from traditional large-scale batch reactors to more sophisticated and efficient systems.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. uc.pt These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety due to small reaction volumes, and easier scalability. nih.gov
For the synthesis of this compound, a continuous flow system could be designed using a packed-bed or microreactor. Reactants, such as 2-ethylhexanol and a liquid carbonate source, would be pumped through a heated tube or channel containing a solid catalyst. The product stream would exit the reactor continuously for purification. This setup is particularly advantageous for equilibrium-limited reactions, like transesterification, as byproducts can be continuously removed.
A patent for the continuous flow synthesis of a related compound, tert-butyl peroxy-2-ethylhexyl carbonate, highlights the benefits of this approach, achieving a total reaction time of under 180 seconds and eliminating the "amplification effect" issues seen in batch scale-up. google.com Research on the synthesis of 2-ethylhexyl caprylate/caprate in a pulsed loop reactor, another form of intensified reactor, demonstrated significantly reduced reaction times and energy consumption compared to a conventional stirred-tank reactor. upm.edu.my These examples showcase the high potential for applying continuous flow designs to improve the efficiency and safety of this compound production.
Table 3: Conceptual Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Operation Mode | Sequential steps in one vessel | Continuous feed and product stream |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Safety | Higher risk (large volume of reactants) | Inherently safer (small reaction volume) |
| Process Control | Less precise, potential for hotspots | Precise control of temperature and time |
| Scalability | Difficult ("scaling-up") | Easier ("numbering-up" or longer run time) |
| Productivity | Lower space-time yield | Higher space-time yield |
To maximize efficiency and profitability at an industrial scale, the numerous variables in the production process must be optimized. Computational optimization algorithms are powerful tools used to find the best possible set of operating conditions. mdpi.com Algorithms such as Particle Swarm Optimization (PSO), Genetic Algorithms (GA), and Response Surface Methodology (RSM) can be applied to the manufacturing of this compound.
These algorithms work by creating a mathematical model of the production process based on experimental or simulated data. Key input parameters (e.g., temperature, pressure, catalyst concentration, reactant molar ratio, flow rate) are varied, and the algorithm searches for the combination that maximizes desired outputs (e.g., yield, purity) while minimizing others (e.g., energy consumption, cost, waste generation).
For example, a study on the production of di-(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, utilized a particle swarm optimization (PSO) algorithm to determine the optimal in vitro conditions for its production from a biological source. nih.govresearchgate.net The algorithm successfully identified the ideal temperature, light-dark cycle, and subculture duration to maximize the yield. A similar approach could be applied to the chemical synthesis of this compound, where an algorithm could optimize the parameters of a continuous flow reactor to achieve maximum throughput with minimal energy input and catalyst deactivation. mdpi.com
Degradation Pathways and Environmental Fate Research of Bis 2 Ethylhexyl Carbonate
Photodegradation Mechanisms and Kinetic Studies of Bis(2-ethylhexyl) carbonate
Photodegradation is a crucial process that determines the persistence of chemical compounds in the environment upon exposure to sunlight. However, specific research on the photodegradation mechanisms and kinetics of this compound is currently unavailable in the public domain.
Research on UV-Induced Transformation Products of the Compound
There is a lack of published studies identifying the transformation products of this compound upon exposure to ultraviolet (UV) radiation. Understanding these products is essential for a complete environmental risk assessment, as they may have their own distinct toxicological profiles. Future research should focus on elucidating the chemical structures of these potential degradants.
Methodologies for Simulating Environmental Photolysis of this compound
While general methodologies for simulating environmental photolysis of organic compounds exist, no specific studies have been found that apply these methods to this compound. Such studies would involve controlled laboratory experiments using solar simulators to predict the compound's half-life in various environmental compartments.
Hydrolytic Degradation Research of this compound
Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. The ester linkages in this compound suggest a susceptibility to hydrolysis. However, specific experimental data on this process are not available.
pH-Dependent Hydrolysis Kinetics of the Compound
The rate of hydrolysis is often dependent on the pH of the surrounding medium. No data could be located regarding the pH-dependent hydrolysis kinetics of this compound. Such studies would be critical in predicting its persistence in different aquatic ecosystems, from acidic to alkaline conditions.
Identification of Hydrolysis Products in Aqueous Environments
The expected hydrolysis products of this compound are 2-ethylhexanol and carbonic acid (which would subsequently decompose to carbon dioxide and water). However, without experimental verification, the formation of these and potentially other byproducts remains speculative.
Biodegradation Studies of this compound
Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from the environment. There is a notable absence of studies investigating the biodegradation of this compound. Research is needed to identify microbial species capable of degrading this compound, the enzymatic pathways involved, and the ultimate fate of the carbon in its structure.
Microbial Degradation Pathways of the Compound
Detailed studies elucidating the specific microbial metabolic pathways for this compound are not currently available. Research is needed to identify the key enzymes and microorganisms responsible for its breakdown and to characterize the resulting intermediate and final degradation products. Understanding these pathways is crucial for assessing its persistence and potential for bioaccumulation in various ecosystems.
Assessment of Biodegradability in Diverse Environmental Compartments
Quantitative data on the biodegradability of this compound in different environmental matrices such as soil, water, and sediment are lacking. Standardized biodegradability tests (e.g., OECD guidelines) would be necessary to determine its half-life and mineralization rates under both aerobic and anaerobic conditions. Such studies would help to predict its persistence in the environment. For the related compound DEHP, half-lives in soil have been estimated to range from 5 to 23 days under aerobic conditions, while in anaerobic environments, the half-life can be a year or more canada.ca.
Enrichment and Isolation of this compound-Degrading Microorganisms
There are no published studies detailing the successful enrichment and isolation of microbial consortia or pure strains capable of utilizing this compound as a sole source of carbon and energy. Research in this area would involve collecting samples from potentially contaminated environments and using enrichment culture techniques to isolate and identify potent degrading microorganisms. For comparison, several bacterial species, including those from the genera Mycobacterium, Bacillus, and Pseudomonas, have been isolated for their ability to degrade DEHP nih.govresearchgate.netepa.gov.
Sorption and Transport Research of this compound in Environmental Media
Investigation of Compound Sorption to Soil and Sediments
The sorption behavior of this compound to soil and sediment particles has not been characterized. Determining key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) is essential for predicting its mobility and bioavailability. The tendency of a chemical to adsorb to soil and sediment affects its transport, degradation, and potential to leach into groundwater canada.ca. Studies on DEHP have shown it has a strong tendency to adsorb to soil, which limits its evaporation and leaching canada.ca.
Modeling Environmental Transport and Distribution of this compound
Due to the absence of fundamental data on its degradation and sorption, comprehensive environmental transport and distribution models for this compound cannot be developed. Such models are vital for predicting the compound's movement between air, water, soil, and biota, and for assessing potential exposure risks to ecosystems and human populations.
Advanced Analytical Methodologies for Bis 2 Ethylhexyl Carbonate
Spectroscopic Techniques in Bis(2-ethylhexyl) carbonate Analysis
Spectroscopic methodologies are fundamental in the qualitative and quantitative analysis of this compound. These techniques provide detailed information regarding the compound's molecular structure, functional groups, and concentration, even within complex mixtures.
Advanced NMR Spectroscopic Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules like this compound. core.ac.uk It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. slideshare.net
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. The ¹H NMR spectrum provides data on the number of different kinds of protons, their chemical environment, and adjacent protons through signal splitting. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. omicsonline.org For this compound, specific chemical shifts (δ) are expected for the ethyl and hexyl chain protons and carbons, as well as for the distinct carbonate carbonyl carbon.
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity. slideshare.net
Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, typically through two or three bonds, which is essential for mapping out the spin systems within the 2-ethylhexyl chains. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting the 2-ethylhexyl fragments to the central carbonate group by observing correlations from the protons on the methylene (B1212753) group adjacent to the oxygen (the -O-CH₂- protons) to the carbonate carbon. omicsonline.org
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Carbonate (C=O) | - | ~155 | Correlation with -O-CH ₂- protons |
| -O-CH ₂- | ~4.0-4.2 | ~68-70 | Correlation with Carbonate (C=O) and CH (CH₂)CH₃ carbons |
| -CH (CH₂)CH₃ | ~1.6-1.7 | ~38-40 | Correlation with -O-CH₂- and terminal methyl carbons |
| -(CH₂)₃-CH₃ | ~1.2-1.4 | ~23-30 | - |
| Terminal -CH₃ (butyl) | ~0.8-0.9 | ~14 | - |
| Terminal -CH₃ (ethyl) | ~0.8-0.9 | ~11 | - |
Mass Spectrometry-Based Approaches for this compound and its Metabolites/Degradants
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of this compound and to identify its metabolic or degradation byproducts. nih.gov Various ionization techniques and analyzers can be employed depending on the analytical goal.
For the parent compound, Electron Ionization (EI) is a common technique that generates a characteristic fragmentation pattern, providing a molecular fingerprint. nist.gov Key fragments would arise from the cleavage of the 2-ethylhexyl side chains. Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are used to preserve the molecular ion, confirming the compound's molecular weight. nih.gov
The identification of metabolites and degradants often requires the sensitivity and specificity of tandem mass spectrometry (MS/MS). nih.gov This technique involves the selection of a precursor ion (e.g., the molecular ion of a potential metabolite) and its fragmentation through collision-induced dissociation (CID) to produce product ions. These fragmentation patterns provide structural information that is vital for identification. nih.gov By analogy to the well-studied plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP), potential metabolites of this compound could include mono(2-ethylhexyl) carbonate (resulting from hydrolysis) and various products of alkyl chain oxidation. researchgate.netnih.gov
Interactive Table: Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Method | Key Application | Expected Observations for this compound |
| GC-MS | Electron Ionization (EI) | Identification of the parent compound and volatile degradants (e.g., 2-ethylhexanol). | Molecular ion (if observed) and characteristic fragments from the loss of alkyl chains. |
| LC-MS | Electrospray Ionization (ESI) | Analysis of the parent compound and non-volatile metabolites/degradants in complex matrices. | Adduct ions such as [M+Na]⁺ or [M+NH₄]⁺ in positive mode. |
| LC-MS/MS | ESI | Sensitive and selective quantification and structural confirmation of metabolites in biological or environmental samples. | Specific precursor-to-product ion transitions for the parent compound and its metabolites, enabling unambiguous identification. nih.gov |
Infrared and Raman Spectroscopy for In Situ Reaction Monitoring
Infrared (IR) and Raman spectroscopy are valuable Process Analytical Technologies (PAT) for the real-time, in-situ monitoring of chemical reactions, such as the synthesis of this compound. spectroscopyonline.com These techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise process control and optimization. rsc.org
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring liquid-phase reactions. An ATR probe is inserted directly into the reaction vessel, and spectra are collected continuously. The synthesis of this compound can be monitored by tracking the disappearance of reactant bands (e.g., the O-H stretch of 2-ethylhexanol) and the appearance of the strong, characteristic carbonyl (C=O) stretching vibration of the carbonate group.
Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media or slurries, as water is a weak Raman scatterer. crystallizationsystems.com It can also be used to monitor changes in the solid phase during crystallization processes. crystallizationsystems.com For this compound synthesis, one could monitor the intensity of the carbonate symmetric stretching band to follow product formation. oxinst.comnist.gov
Interactive Table: Key Vibrational Bands for Monitoring this compound Synthesis
| Functional Group | Technique | Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Carbonate (C=O) | IR (ATR-FTIR) | ~1740 - 1750 | Appearance and increase in intensity indicate product formation. |
| Carbonate (C-O) | IR (ATR-FTIR) | ~1260 | Appearance and increase in intensity track product concentration. |
| Alcohol (O-H) | IR (ATR-FTIR) | ~3200 - 3600 | Disappearance of the broad O-H band from 2-ethylhexanol indicates reactant consumption. |
| C-H Aliphatic | Raman | ~2800 - 3000 | Changes in this region can be used for normalization or to monitor overall reaction progression. |
Chromatographic Separation Techniques for this compound Quantification
Chromatographic methods coupled with mass spectrometry are the gold standard for the sensitive and selective quantification of this compound in various samples. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for the Compound
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantification of volatile and semi-volatile compounds like this compound. nih.gov A typical method involves sample preparation, chromatographic separation, and mass spectrometric detection.
Method development begins with an efficient sample preparation protocol, such as liquid-liquid extraction with a solvent like dichloromethane (B109758) or hexane, to isolate the analyte from the sample matrix. nih.gov The extract is then injected into the GC. Separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nih.gov A programmed temperature ramp is used to elute the analytes based on their boiling points and interaction with the stationary phase.
The MS detector is often operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed, where the detector is set to monitor only a few specific, abundant, and characteristic ions of the target analyte. This approach significantly enhances sensitivity and reduces interference from co-eluting matrix components. dphen1.com For even greater selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode can be utilized. nih.gov
Interactive Table: Example GC-MS Method Parameters for this compound
| Parameter | Setting | Purpose |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl methyl siloxane (e.g., ZB-5MS) dphen1.com | Provides good separation for semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. | Inert gas to carry the sample through the column. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 120 °C (1 min), ramp at 15 °C/min to 300 °C, hold for 5 min. | Separates compounds based on boiling point. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV dphen1.com | Creates reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for quantification. nih.gov |
| Monitored Ions (SIM) | Based on expected fragmentation (e.g., ions related to the 2-ethylhexyl group). | Specific ions used for quantification and confirmation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Complex Matrices
For analyzing this compound in complex biological or environmental matrices (e.g., urine, water, or tissue extracts), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds. nih.gov
A critical component of any LC-MS/MS protocol for complex matrices is sample preparation. Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analyte. nih.gov For example, a reversed-phase sorbent can be used to retain this compound while polar interferences are washed away.
Chromatographic separation is typically performed using reversed-phase HPLC, often with a C18 column. hitachi-hightech.com A gradient elution using a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol) is employed to effectively separate the analyte from matrix components. sielc.com
Detection is achieved using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for a wide range of compounds. The analysis is performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. epa.gov This process is highly selective and provides excellent signal-to-noise ratios. The use of an isotopically labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response. nih.govmsacl.org
Interactive Table: Sample LC-MS/MS Protocol for this compound in a Complex Matrix
| Parameter | Protocol Step / Setting | Purpose |
| Sample Preparation | ||
| Extraction | Solid-Phase Extraction (SPE) with a C18 or similar reversed-phase cartridge. nih.gov | Removes interferences and concentrates the analyte. |
| Internal Standard | Spike sample with an isotopically labeled standard (e.g., ¹³C- or D-labeled this compound). nih.gov | Ensures accurate quantification by correcting for matrix effects and analytical variability. msacl.org |
| LC System | ||
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). lcms.cz | Separates the analyte from matrix components. |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution. | Provides efficient separation of semi-polar compounds. |
| Flow Rate | 0.3 mL/min. | Typical flow rate for analytical LC-MS. |
| MS/MS System | ||
| Ionization | Electrospray Ionization (ESI), positive mode. | Generates ions for mass analysis. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). epa.gov | Provides high selectivity and sensitivity for quantification. |
| MRM Transitions | Quantifier and qualifier transitions would be determined by infusing a pure standard of the compound. | A primary transition is used for quantification, while a secondary one confirms the analyte's identity. |
Advanced Hyphenated Techniques in this compound Analysis
The accurate identification and quantification of this compound, particularly in complex matrices, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a sensitive detection method, are indispensable for this purpose. These integrated systems provide enhanced resolution, specificity, and sensitivity compared to standalone methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comd-nb.info In this technique, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the compound. unipv.itresearchgate.net Several studies have successfully identified this compound in various samples, such as extracts from polymeric materials and black tea, using GC-MS. mdpi.comunipv.itmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS), and its more advanced tandem version (LC-MS/MS), serves as a powerful alternative, especially for compounds that may not be suitable for GC analysis. Though less common for this specific carbonate, LC-MS/MS has been employed to analyze cationic surfactants and other compounds in complex mixtures where this compound might be present. google.comjcf.io This technique separates compounds in the liquid phase before they are ionized (commonly via electrospray ionization, ESI) and detected by the mass spectrometer. The high selectivity of LC-MS/MS is particularly valuable for minimizing matrix interference.
The table below summarizes typical instrumental parameters used for the GC-MS analysis of this compound, as derived from methodological research. mdpi.comunipv.it
Table 1: Exemplar GC-MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Column | Rtx-5MS (30 m x 0.25 mm ID x 0.25 µm) or equivalent |
| Oven Program | Initial: 40-60°C, hold for 4.5-5 min; Ramp: 6-20°C/min to 270-280°C, hold for 4-5 min |
| Injector | PTV Splitless, 250°C |
| Carrier Gas | Helium (He), 1 mL/min constant flow |
| MS Transfer Line | 270-280°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Sample Preparation and Extraction Methodologies for this compound in Diverse Matrices
Effective sample preparation is a critical prerequisite for accurate analysis. Its primary goals are to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. The choice of extraction method is highly dependent on the nature of the sample matrix (e.g., aqueous, solid, biological) and the concentration of the target analyte.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a traditional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. chromatographyonline.com For a non-polar compound like this compound, solvents such as hexane, dichloromethane, or ethyl acetate (B1210297) are effective choices for extraction from aqueous matrices. economysolutions.in
Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, involving less solvent and being more amenable to automation. americanlaboratory.com The principle involves passing a liquid sample through a cartridge containing a solid sorbent. For this compound, a non-polar or reversed-phase sorbent (e.g., C18, C8) is appropriate. chromatographyonline.combiotage.com The non-polar analyte is retained on the sorbent via hydrophobic interactions while the polar matrix components pass through. The analyte is subsequently eluted with a small volume of a non-polar organic solvent.
Optimization of these techniques is crucial for achieving high recovery and reproducibility. Key parameters for optimization are detailed in the table below.
Table 2: Key Optimization Parameters for LLE and SPE of this compound
| Technique | Parameter | Considerations for Optimization |
|---|---|---|
| LLE | Solvent Selection | Match the polarity of the solvent (e.g., hexane, ethyl acetate) to the non-polar nature of the analyte. chromatographyonline.com |
| Solvent-to-Sample Ratio | A higher ratio (e.g., 7:1) can improve recovery but increases solvent consumption. chromatographyonline.com | |
| pH of Aqueous Phase | Maintain neutral pH as this compound is not ionizable. celignis.com | |
| Ionic Strength | Adding salt ("salting out") to the aqueous phase can decrease the analyte's solubility and enhance its transfer to the organic phase. chromatographyonline.com | |
| Extraction Time/Agitation | Ensure sufficient time and mixing for the analyte to partition between phases without forming stable emulsions. celignis.com | |
| SPE | Sorbent Selection | Use non-polar, reversed-phase sorbents (e.g., C18, polymeric) that strongly retain the analyte. chromatographyonline.comthermofisher.com |
| Conditioning/Equilibration | Properly solvate the sorbent with a water-miscible organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix. chromatographyonline.com | |
| Sample Loading | Optimize the flow rate to ensure adequate interaction time between the analyte and the sorbent. biotage.co.jp | |
| Wash Step | Use a weak solvent (e.g., water/methanol (B129727) mixture) to remove polar interferences without eluting the analyte. thermofisher.com | |
| Elution Solvent | Select a strong, non-polar solvent (e.g., acetonitrile, ethyl acetate) to completely desorb the analyte from the sorbent. thermofisher.com |
Microextraction Techniques for Trace Analysis of the Compound
For trace-level analysis, microextraction techniques are increasingly preferred due to their high enrichment factors, minimal solvent usage, and environmental friendliness. chromatographyonline.com These methods are essentially miniaturized versions of conventional extraction techniques.
Solid-Phase Microextraction (SPME) is a solvent-free technique that has been successfully applied to the extraction of this compound. sigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. sigmaaldrich.com The fiber is exposed to the sample or its headspace, and analytes partition into the fiber coating. The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. chromatographyonline.com Headspace SPME (HS-SPME) is particularly effective for extracting volatile and semi-volatile compounds from solid or liquid matrices, and has been used to identify this compound that has migrated from polymer packaging. unipv.itresearchgate.netmdpi.com
Other microextraction techniques, while not yet specifically documented for this compound, hold significant potential. Dispersive liquid-liquid microextraction (DLLME), for example, involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for rapid analyte transfer.
The following table compares relevant microextraction techniques suitable for trace analysis.
Table 3: Comparison of Microextraction Techniques for Trace Analysis
| Technique | Principle | Advantages | Applicability to this compound |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Analyte partitions from sample/headspace into a coated fiber. chromatographyonline.com | Solvent-free, simple, reusable fibers, easily automated. sigmaaldrich.com | Demonstrated effectiveness, especially HS-SPME for polymer and food matrices. d-nb.inforesearchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample, forming fine droplets. The extraction solvent is then collected by centrifugation. | Extremely fast, high enrichment factor, low solvent consumption. | Highly suitable due to the non-polar nature of the analyte; would require a dense, non-polar extraction solvent. |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent (e.g., PDMS) extracts analytes from a liquid sample. Desorption is typically thermal or solvent-based. | Very high enrichment factor due to larger sorbent volume, reusable. nih.gov | Excellent potential for aqueous sample analysis, offering higher sensitivity than SPME. |
Computational Chemistry and Theoretical Modeling of Bis 2 Ethylhexyl Carbonate
Quantum Chemical Calculations for Bis(2-ethylhexyl) carbonate Systems
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a molecule's geometry, reactivity, and spectroscopic properties.
Investigating the electronic structure of this compound would involve calculating molecular orbitals, electron density distribution, and electrostatic potential. Methods like Density Functional Theory (DFT) are commonly used for such purposes due to their balance of accuracy and computational cost.
From these calculations, key properties that dictate reactivity can be predicted. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an estimate of the molecule's excitability and chemical stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Hypothetical Reactivity Descriptors for this compound:
This table illustrates the type of data that would be generated from quantum chemical calculations to predict the reactivity of this compound.
| Descriptor | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -7.5 eV | Indicates the energy of the most available electrons for donation (e.g., in oxidation). |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons (e.g., in reduction). |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.9 D | A non-zero value indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Carbonyl Carbon: +0.6e | The positive charge on the carbonyl carbon suggests it is a primary site for nucleophilic attack. |
| Ether Oxygens: -0.4e | The negative charge on the ether-like oxygens indicates potential sites for electrophilic attack. |
Quantum chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as the reaction between 2-ethylhexyl alcohol and a carbonate source, or its degradation pathways, like hydrolysis.
Computational chemists can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy. By calculating the energy barrier, one can predict the reaction rate. These studies provide a detailed, step-by-step understanding of how chemical bonds are formed and broken during a reaction.
Molecular Dynamics Simulations for this compound
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into bulk properties and processes that occur over longer timescales than quantum calculations can typically handle.
This compound possesses flexible alkyl chains and a polar carbonate group, suggesting a capacity for complex intermolecular interactions. MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase (e.g., as a pure liquid).
These simulations would reveal information about the local ordering and structure, governed by van der Waals forces between the alkyl chains and dipole-dipole interactions at the carbonate core. By analyzing radial distribution functions, one can quantify the preferred distances between different parts of the molecules. While this compound is not a traditional surfactant, simulations could explore any tendency for its polar and nonpolar regions to associate, which is a fundamental aspect of self-assembly processes seen in related compounds like bis(2-ethylhexyl)amine (B85733) and bis(2-ethylhexyl) sulfosuccinate. researchgate.netnih.govnih.gov
MD simulations are particularly powerful for studying how a molecule behaves in different environments. Modeling this compound in various solvents (e.g., water, organic solvents) would predict its solubility and solvation structure. In water, one would expect the hydrophobic ethylhexyl chains to aggregate to minimize contact with water molecules, while the polar carbonate group would seek interaction with water.
Simulations at interfaces, such as a liquid-air or liquid-solid interface, are also highly relevant. For example, if used as a plasticizer in a polymer matrix, MD simulations could model its distribution within the polymer, its effect on polymer chain dynamics, and the intermolecular forces that govern its plasticizing effect.
Illustrative MD Simulation Parameters for this compound Systems:
This table shows typical parameters and outputs for a hypothetical MD simulation study.
| Simulation System | Key Parameters | Potential Research Findings |
| Pure Liquid | 512 molecules, 300 K, 1 atm, OPLS-AA force field | Determination of bulk density, viscosity, and diffusion coefficient. Analysis of local molecular packing and orientation. |
| In Water | 1 molecule in 2000 water molecules, TIP3P water model | Calculation of the free energy of solvation to predict solubility. Characterization of the hydration shell around the polar carbonate group. |
| At Air-Water Interface | 100 molecules at the interface of a water slab | Analysis of molecular orientation at the interface to predict surface activity. Calculation of surface tension. |
QSAR/QSPR Modeling Approaches for Predicting Compound Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physical properties of chemicals based on their molecular structure. mdpi.com These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property for a series of related compounds.
For this compound, a QSPR model could be developed to predict properties like its boiling point, viscosity, or plasticizing efficiency. This would involve:
Data Collection: Gathering experimental data for a set of related carbonate esters.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) for each molecule in the set.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive equation.
Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model-building process.
Such a model, once validated, could be used to predict the properties of new, unsynthesized carbonate esters, guiding the design of molecules with desired characteristics in a time- and cost-effective manner.
Development of Predictive Models for Environmental Fate Parameters
Predictive models for the environmental fate of this compound are primarily based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the molecular structure of a chemical and its physicochemical properties and environmental behavior.
A widely used tool for predicting environmental fate parameters is the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). While specific, detailed research focusing solely on the extensive predictive modeling of this compound is not widely available in peer-reviewed literature, its physicochemical properties can be estimated using the structure-based methods that form the foundation of such programs. These predictions are crucial for assessing its environmental risk.
Key environmental fate parameters for which predictive models are developed include:
Octanol-Water Partition Coefficient (LogP or LogKow): This parameter indicates a chemical's lipophilicity and its potential to bioaccumulate in organisms. A higher LogP value suggests a greater tendency to partition into fatty tissues.
Water Solubility: This property influences a chemical's concentration in aquatic environments and its bioavailability to aquatic organisms.
Vapor Pressure: This is a measure of a substance's volatility and its likelihood of being present in the atmosphere.
Biodegradation: Predictive models estimate the rate and extent to which a chemical can be broken down by microorganisms in the environment.
Bioconcentration Factor (BCF): This factor quantifies the accumulation of a chemical in an aquatic organism from the surrounding water.
Below is a table of predicted physicochemical and environmental fate parameters for this compound, likely derived from QSAR/QSPR models.
| Parameter | Predicted Value |
|---|---|
| Molecular Weight | 286.45 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 5.57 |
| Water Solubility | 30 μg/L at 20°C |
| Vapor Pressure | 7.44E-05 mmHg at 25°C |
| Boiling Point | 342.6°C at 760 mmHg |
| Melting Point | <-50 °C |
These predicted values suggest that this compound has low water solubility and a high octanol-water partition coefficient, indicating a potential for bioaccumulation. Its low vapor pressure suggests it is not highly volatile.
Application of Machine Learning in this compound Research
Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and genetic function approximation (GFA), are employed to build robust predictive models for the environmental fate of organic pollutants. nih.gov These models can learn complex relationships between molecular descriptors and toxicological or environmental endpoints from large datasets.
The general workflow for applying machine learning in this context involves:
Data Collection and Curation: A dataset of chemicals with known environmental fate parameters is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each chemical in the dataset.
Model Training and Validation: An ML algorithm is trained on a subset of the data to learn the relationship between the descriptors and the target property. The model's predictive performance is then evaluated on a separate validation set.
Prediction for New Chemicals: Once validated, the model can be used to predict the environmental fate parameters of new or untested chemicals like this compound based on their molecular structure.
The use of machine learning in QSAR modeling offers several advantages, including the ability to handle large and complex datasets, identify non-linear relationships, and improve the accuracy of predictions compared to traditional statistical methods. nih.gov For a compound like this compound, where experimental data may be limited, machine learning-based predictive models can provide crucial information for risk assessment and regulatory decision-making.
Ecotoxicological and Environmental Risk Assessment Research Frameworks for Bis 2 Ethylhexyl Carbonate
Methodologies for Aquatic Ecotoxicity Assessment of Bis(2-ethylhexyl) carbonate
The aquatic environment is a primary recipient of many chemical compounds, making the study of aquatic ecotoxicity a cornerstone of environmental risk assessment. For this compound, this involves standardized testing protocols to determine its effects on a range of aquatic organisms.
Acute toxicity studies are designed to determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period. Chronic toxicity studies, on the other hand, assess the effects of longer-term exposure at lower concentrations, focusing on endpoints such as growth, reproduction, and survival.
Specific data on the acute aquatic toxicity of this compound is available from standardized tests. The results indicate the concentrations at which adverse effects are observed in representative aquatic species.
Interactive Data Table: Acute Aquatic Ecotoxicity of this compound
| Test Organism | Endpoint | Exposure Duration | Result |
|---|---|---|---|
| Danio rerio (Zebra fish) | LC50 (Lethal Concentration, 50%) | 96 hours | > 0.023 mg/L |
| Daphnia magna (Water flea) | EC50 (Effective Concentration, 50%) | 48 hours | > 0.02 mg/L |
| Desmodesmus subspicatus (Green algae) | EC50 (Effective Concentration, 50%) | 72 hours | > 0.021 mg/L |
| Activated sludge (microorganisms) | NOEC (No Observed Effect Concentration) | 28 days | > 100 mg/L |
Data sourced from a Safety Data Sheet for Di(2-ethylhexyl) carbonate. echemi.com
Currently, there is a lack of publicly available data on the chronic aquatic toxicity of this compound. Such studies would be essential for a comprehensive understanding of the potential long-term risks to aquatic ecosystems.
Biomarkers are measurable biological parameters that change in response to exposure to a chemical substance. They can provide early warning signs of potential harm at the molecular, cellular, or physiological level. Research in this area for this compound would involve exposing aquatic organisms to the compound and measuring specific biological responses.
There are currently no publicly available biomarker research studies specifically focused on the ecotoxicology of this compound.
Terrestrial Ecotoxicity Studies and Soil Contamination Research for this compound
The potential for this compound to contaminate soil and affect terrestrial organisms is another critical aspect of its environmental risk profile. Research in this area would focus on its impact on key components of the soil ecosystem.
There are currently no publicly available research studies on the impact of this compound on soil microbiota and invertebrates.
Bioaccumulation is the process by which a chemical substance is taken up by an organism from the environment and becomes concentrated in its tissues. Assessing the potential for this compound to bioaccumulate in terrestrial organisms is important for understanding its potential to move up the food chain. Methodologies for this would involve exposing soil organisms to the compound and measuring its concentration in their tissues over time.
There is currently no publicly available information on the methodologies for assessing the terrestrial bioaccumulation of this compound, nor are there any specific bioaccumulation studies for this compound in terrestrial ecosystems.
Advanced Exposure Assessment Models for Environmental this compound
Advanced exposure assessment models are computational tools used to predict the fate and transport of chemicals in the environment. These models can estimate the concentrations of a substance in different environmental compartments (air, water, soil, and biota) and can help to identify potential hotspots of contamination and exposure pathways.
There are currently no publicly available advanced exposure assessment models that have been specifically developed or applied for environmental this compound.
Development of Environmental Release Scenarios for the Compound
Understanding the potential environmental exposure to this compound begins with the development of realistic release scenarios. These scenarios are constructed based on the compound's lifecycle, from its production to its use in various consumer and industrial products, and its eventual disposal.
This compound is utilized in a variety of applications, each presenting different potential pathways for environmental release. cdc.gov Key applications include:
Personal Care Products: Used as an emollient in lotions, creams, and sunscreens.
Automotive Lubricants: A component in lubricants.
Plasticizers: Employed in the production of flexible PVC and other polymers.
Solvents: Used in coatings, paints, adhesives, and sealants.
Detergents: A component in household and industrial detergents.
Based on these uses, several release scenarios can be postulated:
Manufacturing and Formulation: During the synthesis of this compound and its incorporation into various products, releases to the environment can occur. These may include fugitive air emissions, releases to wastewater from cleaning of equipment, and accidental spills.
Industrial and Professional Use: In industrial settings where the compound is used as a plasticizer, solvent, or in lubricants, releases can occur through similar pathways as in manufacturing. For example, in the production of PVC articles, emissions to air and wastewater are possible.
Consumer Use: The use of consumer products containing this compound represents a significant and diffuse source of environmental release. For instance, when personal care products are washed off, the compound enters the wastewater stream. Similarly, the use of detergents contributes directly to its presence in domestic wastewater.
Disposal and Waste Management: The end-of-life stage of products containing this compound is another critical release pathway. Leaching from landfills where products are disposed of can contaminate soil and groundwater. During recycling processes of plastics, the compound may also be released.
A general overview of potential environmental release pathways is presented in the table below.
| Life Cycle Stage | Primary Release Compartment(s) | Potential Release Mechanisms |
| Production | Air, Water, Soil | Fugitive emissions, wastewater discharge, accidental spills |
| Formulation | Air, Water | Emissions from mixing and blending, wastewater from cleaning |
| Industrial Use | Air, Water | Volatilization during processing, wastewater discharge |
| Consumer Use | Water | Down-the-drain disposal from personal care products and detergents |
| Disposal | Soil, Water | Leaching from landfills, releases during recycling processes |
Multi-Compartment Fugacity Models for this compound
Fugacity models are valuable tools in environmental science for predicting the partitioning and fate of chemicals in the environment. These models are based on the concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil, sediment, biota). When a chemical is at equilibrium between two phases, their fugacities are equal.
A multi-compartment fugacity model for this compound would simulate its distribution among various environmental compartments. The model would require key physicochemical properties of the compound, which are presented in the table below.
| Property | Value |
| Molecular Weight | 286.4 g/mol |
| Boiling Point | 342.6°C (at 760 mmHg) |
| Density | 0.895 g/cm³ at 25°C |
| Water Solubility | Insoluble |
| Flash Point | 131.3°C |
The model would be structured to represent a defined environment, often simplified into interconnected compartments such as the atmosphere, water column, soil, and sediment. By inputting the release rates from the scenarios developed in the previous section and the physicochemical properties of this compound, the model can predict its steady-state concentrations in each compartment.
The general equation for a Level III fugacity model (which assumes steady-state, non-equilibrium conditions) for a given compartment i is:
Ei + Σ(Dji * fj) = fi * ΣDij + fi * DRi
Where:
Ei is the emission rate into compartment i.
Dji are the transport parameters from other compartments j to i.
fj and fi are the fugacities in compartments j and i, respectively.
Dij are the transport parameters from compartment i to other compartments j.
DRi is the reaction (degradation) rate parameter in compartment i.
While no specific fugacity modeling studies for this compound have been identified in the reviewed literature, the application of such a model would provide valuable insights into its likely environmental sinks and persistence. Given its low water solubility and likely lipophilic nature, it is anticipated that the compound would predominantly partition to soil, sediment, and biota.
Risk Characterization Methodologies in Environmental this compound Research
Environmental risk characterization is the final step in the risk assessment process, where the likelihood of adverse effects occurring in the environment due to exposure to a chemical is estimated. This is typically done by comparing the Predicted Environmental Concentration (PEC) of the substance with its Predicted No-Effect Concentration (PNEC).
The risk is often expressed as a risk quotient (RQ):
RQ = PEC / PNEC
An RQ value greater than 1 suggests a potential for adverse environmental effects, indicating a need for further investigation or risk management measures.
Predicted No-Effect Concentration (PNEC) Derivation
The PNEC is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data by applying an assessment factor (AF) to the lowest available toxicity value. The magnitude of the AF depends on the quantity and quality of the available data; a larger AF is used when there is greater uncertainty.
Ecotoxicity data for this compound is available from a Safety Data Sheet. nih.gov
| Trophic Level | Species | Endpoint | Value |
| Fish | Danio rerio | 96h LC50 | > 0.023 mg/L |
| Invertebrates | Daphnia magna | 48h EC50 | > 0.02 mg/L |
| Algae | Desmodesmus subspicatus | 72h EC50 | > 0.021 mg/L |
Given that acute toxicity data is available for three trophic levels (fish, invertebrates, and algae), a PNEC can be calculated. Following general guidance from frameworks such as those provided by the OECD, an assessment factor would be applied to the lowest of these values. As all values are "greater than," the lowest definite value is not available. However, for illustrative purposes, if we take the lowest value of >0.02 mg/L, and apply a conservative assessment factor (e.g., 1000, due to the data being from acute studies and expressed as ">"), the PNEC would be in the range of <0.02 µg/L. A more refined PNEC would require chronic toxicity data (No Observed Effect Concentrations - NOECs).
Predicted Environmental Concentration (PEC)
The PEC is the estimated concentration of a substance in an environmental compartment. It can be determined through direct measurement of environmental samples (Measured Environmental Concentration - MEC) or through modeling based on release estimates.
No data on the measured environmental concentrations of this compound were found in the reviewed literature. Therefore, a PEC would need to be estimated using environmental fate and transport models, such as a multi-compartment fugacity model as described in section 6.3.2. The inputs for such a model would be the release rates from the various scenarios. Without data on production volumes and specific emission factors, a quantitative PEC cannot be reliably calculated at this time.
Risk Characterization
Due to the lack of a quantitative PEC, a definitive risk characterization for this compound cannot be performed. However, the framework for doing so is established. Once a PEC is determined, the PEC/PNEC ratio can be calculated for different environmental compartments (water, soil, sediment) to assess the potential risk.
For example, if a hypothetical PEC in surface water was determined to be 0.1 µg/L, and the illustrative PNEC is <0.02 µg/L, the resulting RQ would be >5, suggesting a potential for environmental risk that would warrant further investigation and potentially risk mitigation measures.
An article on the toxicological research methodologies and biological interaction studies of this compound cannot be generated at this time due to a lack of available scientific literature and data specifically pertaining to this chemical compound.
Extensive searches for toxicological data on this compound have yielded limited and incomplete information, making it impossible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline.
Available information is largely confined to safety data sheets, which provide basic acute toxicity data but lack the in-depth research findings required for the specified sections on in vitro and in vivo toxicological assessments. Specifically, there is a significant absence of publicly available studies on the following for this compound:
Cytotoxicity and genotoxicity testing protocols and results.
Receptor binding and signaling pathway research.
Subchronic and chronic exposure study methodologies and findings.
Reproductive and developmental toxicity research frameworks and outcomes.
Mechanistic toxicology research.
While a substantial body of research exists for structurally similar compounds such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and Bis(2-ethylhexyl) adipate (B1204190) (DEHA), the user's explicit instruction to focus solely on this compound prevents the inclusion of this information.
Therefore, until more specific toxicological research on this compound is conducted and published, a comprehensive and scientifically rigorous article on this topic cannot be produced.
Toxicological Research Methodologies and Biological Interaction Studies of Bis 2 Ethylhexyl Carbonate
Mechanistic Toxicology Research on Bis(2-ethylhexyl) carbonate
Elucidation of Molecular Mechanisms of Biological Interaction
Oxidative Stress and Inflammation Pathway Research related to the Compound
There is a notable lack of research specifically investigating the potential of this compound to induce oxidative stress and inflammation. Studies on other plasticizers have shown that they can trigger the production of reactive oxygen species (ROS), leading to cellular damage and activating inflammatory responses. However, dedicated research to determine if this compound follows similar pathways is currently absent from published scientific literature. Consequently, there is no available data to construct a detailed profile of its effects on these critical cellular processes.
Human Exposure Assessment and Biomarker Research for this compound
Consistent with the limited toxicological data, there is a corresponding scarcity of information regarding human exposure to this compound and the development of specific biomarkers.
Methodologies for Measuring Human Exposure to the Compound
Standardized and validated methodologies for the routine measurement of this compound or its specific metabolites in human biological samples (such as urine, blood, or serum) have not been widely reported. While analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for biomonitoring of environmental chemicals, their specific application and validation for this compound in human matrices are not documented in available research.
Identification and Validation of Biomarkers of Exposure/Effect
The identification and validation of specific biomarkers of exposure or effect for this compound are yet to be established. An ideal biomarker would be a measurable substance in the body that indicates exposure to the chemical and, in the case of an effect biomarker, correlates with a potential health outcome. The development of such biomarkers is contingent on a thorough understanding of the compound's metabolism and toxicokinetics in humans, data which is not currently available. Without validated biomarkers, assessing the extent of human exposure and its potential health implications is significantly hampered.
Industrial Research and Development Paradigms for Bis 2 Ethylhexyl Carbonate Application Performance
Research into Performance Evaluation in Advanced Material Formulations
Methodologies for Assessing Compatibility and Stability in Polymer Systems
Research into the compatibility and stability of Bis(2-ethylhexyl) carbonate within polymer systems is crucial, particularly when it is used as a plasticizer or solvent in formulations that come into contact with these materials. A primary concern is the potential for migration of the compound from a formulation into the polymer matrix, which can alter the polymer's mechanical properties and affect the quality of the contained product.
A significant research methodology for evaluating this interaction involves controlled extraction studies under accelerated degradation conditions, such as thermal shock or simulated solar irradiation. researchgate.netmdpi.com One specific approach detailed in the literature investigated the interaction between a semisolid formulation containing this compound and two common packaging polymers: low-density polyethylene (B3416737) (LDPE) and linear low-density polyethylene (LLDPE). researchgate.netmdpi.com
The primary analytical technique employed in this research is Head Space Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.netmdpi.com This method is highly effective for detecting and quantifying volatile and semi-volatile organic compounds that migrate from a product into the polymer packaging. mdpi.com In these studies, researchers subjected filled LDPE and LLDPE containers to thermal shock cycles. Subsequent analysis of the polymer material by HS-SPME-GC/MS revealed that this compound, a component of the filling, was detected as an extractable from the polymer, indicating migration had occurred. mdpi.com This finding demonstrates a direct interaction between the compound and the packaging, highlighting the importance of such stability and compatibility assessments. researchgate.net
Interactive Table 1: Methodology for Polymer Compatibility Assessment
| Parameter | Description |
|---|---|
| Compound of Interest | This compound |
| Polymer Systems | Low-Density Polyethylene (LDPE), Linear Low-Density Polyethylene (LLDPE) |
| Stress Condition | Thermal Shock (e.g., repeated cycling between 4°C and 37°C) |
| Analytical Technique | Head Space Solid Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC/MS) |
| Key Finding | This compound was identified as a migrant from the formulation into both LDPE and LLDPE packaging materials under thermal stress. mdpi.com |
Design Principles for Optimal Integration in Composite Materials
Based on available research, specific design principles for the optimal integration of this compound into composite materials have not been extensively detailed in publicly accessible literature. While its function as a plasticizer in various polymers is established, dedicated studies outlining its role and performance enhancement specifically within fiber-reinforced or particulate-filled composite systems, and the corresponding design rules for such integration, are not prominent.
Electrochemical Performance Research for this compound in Energy Storage Systems
This compound has been identified as a promising component in the development of advanced electrolytes for electrochemical devices, particularly for high-voltage Li-ion batteries. google.comcir-safety.org Research focuses on its use as a non-aqueous solvent, aiming to overcome the limitations of conventional electrolytes, such as corrosiveness and poor thermal stability. google.com
Electrolyte Formulation and Cycling Stability Research Methodologies
Research in this area centers on formulating novel non-aqueous electrolytes where this compound serves as a primary solvent. google.com The methodology involves dissolving a conducting salt, such as a lithium salt, into the carbonate solvent to create the electrolyte. A key area of investigation is the substitution of the commonly used but problematic Lithium hexafluorophosphate (B91526) (LiPF₆) with safer, more stable alternatives. google.com
Experimental formulations are then subjected to electrochemical testing in battery cells to evaluate their performance, with a focus on cycling stability. This involves repeatedly charging and discharging the battery under controlled conditions and monitoring key parameters like capacity retention and coulombic efficiency over hundreds of cycles. The goal is to develop an electrolyte that maintains high performance and stability, especially at voltages higher than 4.2 V where conventional solvents may degrade. google.com
Interactive Table 2: Example Electrolyte Formulation Components
| Component Type | Example Material | Function | Reference |
|---|---|---|---|
| Non-Aqueous Solvent | This compound | Main liquid medium for ion transport | google.com |
| Conducting Salt | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or Lithium bis(fluorosulfonyl)imide (LiFSI) | Provides Li+ ions for charge carrying | google.com |
| SEI-forming Additive | Ethylene (B1197577) Carbonate (EC), Fluoroethylene Carbonate (FEC) | Promotes the formation of a stable protective layer on the electrode | google.com |
Investigation of Interfacial Phenomena in Electrochemical Devices
A critical aspect of electrolyte research is the study of interfacial phenomena, specifically the formation and stability of the Solid Electrolyte Interphase (SEI) on the surface of the battery's anode. The SEI is a passivation layer that is crucial for the long-term stability and safety of Li-ion batteries.
Methodologies for investigating these phenomena involve the strategic use of additives within the this compound-based electrolyte. google.com Additives such as Ethylene Carbonate (EC) or Fluoroethylene Carbonate (FEC) are included in formulations to favorably influence the composition and morphology of the SEI. google.com The properties of this interface are then characterized using advanced electrochemical and surface analysis techniques. The research aims to demonstrate that electrolytes utilizing this compound can form a more robust and stable SEI, leading to improved cycling properties and enhanced safety compared to standard electrolyte systems. google.com
Advanced Solvent System Research Utilizing this compound
This compound is investigated as a key component in advanced solvent systems due to its favorable properties, such as good solubility for organic compounds and low volatility. Research paradigms focus on characterizing its performance in complex mixtures, particularly its ability to solubilize industrial oils and other non-polar substances. sepawa.comjcf.io
A multidisciplinary approach is used to investigate the physicochemical properties and solubilization potential of systems containing this compound. sepawa.comjcf.io This involves a suite of advanced analytical techniques to understand the behavior of the solvent at a molecular and macroscopic level. These methodologies allow researchers to quantify the solubilization capacity and understand the structural changes that occur when it interacts with oils and surfactants. sepawa.comjcf.io
Interactive Table 3: Research Methodologies for Characterizing this compound Solvent Systems
| Research Technique | Measured Property / Application | Reference |
|---|---|---|
| Small-Angle Neutron Scattering (SANS) | Characterizes the size, shape, and structure of microemulsions and micellar aggregates. | jcf.io |
| Static & Dynamic Light Scattering (SLS/DLS) | Determines particle size, aggregation behavior, and interaction potentials in solution. | jcf.io |
| Interfacial Tension Measurements (IFT) | Measures the tension at the oil-water interface to evaluate surfactant efficiency and formulation stability. | sepawa.comjcf.io |
| Quantitative NMR (qNMR) | Quantifies the amount of oil solubilized within the solvent/surfactant system. | jcf.io |
| Conductivity Measurements | Investigates the phase behavior and structural transitions in microemulsion systems. | sepawa.com |
Research on Formulation Design Incorporating this compound within Green Solvent Systems
The contemporary chemical industry is increasingly focused on the adoption of green solvents to minimize environmental impact. A green solvent should ideally be non-toxic, recyclable, have a high boiling point, low vapor pressure, and be derived from sustainable processes. rsc.org Organic carbonates, including this compound, also known as Diethylhexyl Carbonate (DEHC), are recognized as a class of environmentally benign solvents. rsc.orggoogle.com Research in this area centers on leveraging the favorable properties of DEHC in novel and high-performance formulations.
DEHC is a colorless liquid characterized by excellent solubility in organic substances, low volatility, and miscibility with common organic solvents, while being insoluble in water. Its properties make it a valuable component in the formulation of coatings, adhesives, and sealants. In the realm of green chemistry, DEHC is particularly noted for its use in personal care and cosmetic formulations, where it functions as a non-greasy, fast-spreading emollient. dataintelo.comci.guide Its ability to dissolve crystalline active substances, such as UV filters in sunscreens, makes it a functional component in creating stable and aesthetically pleasing products. ci.guide
Advanced formulation research has explored the use of DEHC in complex systems like nanoemulsions. Studies have investigated self-emulsifying systems containing DEHC in the oily phase, which form nanoemulsions upon dilution with water. researchgate.netdokumen.pub The extremely low pour point of DEHC also positively influences the low-temperature stability of water-in-oil emulsions, a critical factor in formulation design for products subjected to varying storage conditions. ci.guide The selection of DEHC in these systems is driven by its physical properties that support the creation of stable, high-performance products with a reduced environmental footprint compared to traditional solvents. rsc.org
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₃ | |
| Appearance | Colorless, transparent liquid | |
| Density | 0.895 g/cm³ at 25°C | |
| Boiling Point | 342.6°C at 760 mmHg | |
| Flash Point | 131.3°C | |
| Solubility | Insoluble in water; miscible with organic solvents | |
| Pour Point | Extremely low | ci.guide |
Investigation of Extraction Efficiencies and Selectivity in Industrial Processes
The utility of organic carbonates as media for the extraction of compounds from various biological and non-biological matrices is an active area of research. rsc.org Dialkyl carbonates, the class to which this compound belongs, have been specifically identified as effective extraction solvents. A key advantage is their ability to form a mixture with the substance to be extracted, from which the target compound can be subsequently isolated. google.com
A patent application details a method for the extraction of at least one compound from a raw material using a dialkyl carbonate, explicitly listing this compound as a suitable solvent. google.com The process involves bringing the raw material into contact with the solvent for a duration sufficient to extract the target compounds. This methodology is applicable across various industries, including cosmetics and food processing. google.com While detailed industrial-scale efficiency and selectivity data for DEHC are proprietary, the parameters outlined in research and patent literature provide a framework for its application. Key variables in such extraction processes include the solvent-to-material ratio, temperature, pressure, and contact time. google.com
Furthermore, research into packaging materials has identified this compound as a substance that can be extracted from polymers like LLDPE and LDPE when in contact with a simulant. mdpi.comresearchgate.net While this context relates to DEHC as an extractable (a leachable compound) rather than an extraction solvent, it underscores its chemical mobility and affinity for certain matrices, which are relevant properties when considering its potential as a solvent in industrial extraction processes.
| Parameter | Description | Relevance to Extraction |
| Solvent Type | Dialkyl Carbonate (e.g., this compound) | Effective for extracting compounds from raw materials. google.com |
| Contact Time | Duration the solvent is in contact with the material. Can range from 15 minutes to 2 days. | Influences the yield of the extracted compound. google.com |
| Process Conditions | Temperature, pressure, agitation (e.g., sonication). | These variables are optimized to maximize extraction efficiency and selectivity. google.com |
| Post-Extraction | Separation of the extract from the solvent. | The final step to isolate the purified target compound. google.com |
Lubricant and Functional Fluid Development Research Involving this compound
This compound is utilized as a component in the formulation of automotive lubricants and other high-performance functional fluids. Its incorporation is valued for conferring specific properties, such as exceptional low-temperature performance and viscosity stability, which are critical for ensuring engine protection and longevity. By helping to maintain a steadfast lubricating film, it contributes to mitigating engine wear and tear.
Recent research and development efforts have explored the use of this compound in advanced thermal management fluids. A 2024 patent application identifies it as a hydrogen bond acceptor component in a mixture designed to have a synergistic heat capacity. google.com Heat capacity is a crucial property for fluids used in cooling systems, including those for electric vehicles and industrial machinery. The research indicates that combining a hydrogen bond acceptor like DEHC with a hydrogen bond donor can result in a heat transfer fluid with a heat capacity significantly greater than that of the individual components. google.com This line of research highlights a shift from using DEHC solely for its lubricity and viscosity characteristics to leveraging its thermodynamic properties for advanced functional fluid applications.
| Property / Application Area | Role of this compound | Research Findings |
| Automotive Lubricants | Component / Additive | Valued for exceptional low-temperature characteristics and viscosity stability. |
| Thermal Management Fluids | Hydrogen Bond Acceptor | Used in synergistic mixtures to increase the overall heat capacity of the fluid. google.com |
| General Function | Wear Mitigation | Contributes to forming a stable lubricating film to reduce wear. |
Methodologies for Tribological Performance Evaluation
Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. anton-paar.com Evaluating the tribological properties of a lubricant is essential to determine its performance and suitability for a specific application. Standardized bench tests are commonly used in the initial stages of lubricant development to screen formulations and additives efficiently. astm.orgresearchgate.net
A widely used instrument for this purpose is the four-ball tribometer, which is governed by several ASTM and other international standards. mdpi.comcmes.org These tests measure a lubricant's anti-wear and extreme pressure (EP) properties. In a typical anti-wear test (e.g., ASTM D4172), a rotating steel ball is pressed against three stationary balls under a defined load, temperature, and speed. After the test, the average wear scar diameter on the stationary balls is measured to quantify the lubricant's ability to prevent wear. researchgate.netchemixelite.com Extreme pressure tests (e.g., ASTM D2783) determine the load-carrying capacity of the lubricant by subjecting it to increasing loads until the balls weld together. mdpi.com
Other common methodologies include the ball-on-disk or block-on-ring test geometries, which can simulate different types of contact and motion (e.g., sliding, oscillating). lube-media.com The results from these tests, often visualized using a Stribeck curve which plots the coefficient of friction against velocity, help researchers understand the lubricant's behavior across different lubrication regimes (boundary, mixed, and hydrodynamic). anton-paar.com
| Test Methodology | Standard Example(s) | Measured Property |
| Four-Ball Wear Test | ASTM D4172, GOST 9490 | Anti-wear properties (measured by wear scar diameter). mdpi.comcmes.org |
| Four-Ball Extreme Pressure (EP) Test | ASTM D2783, ASTM D2596 | Load-carrying capacity, weld point. mdpi.comcmes.org |
| Linear-Oscillation Test (SRV®) | ASTM D7420 | Friction and wear behavior under oscillating motion. lube-media.com |
| Stribeck Curve Analysis | N/A | Characterizes friction across boundary, mixed, and hydrodynamic lubrication regimes. anton-paar.com |
Research on Formulation Stability in High-Performance Fluids
The stability of a lubricant or functional fluid is its ability to resist chemical and physical changes during storage and use. High-performance fluids are expected to maintain their properties under demanding conditions, including high temperatures, exposure to oxygen, and mechanical stress. Research on formulation stability involves a suite of standardized tests to assess these characteristics. astm.org
Oxidative stability is a lubricant's resistance to degradation due to reaction with oxygen, which can lead to viscosity increase, sludge, and varnish formation. The Rotating Pressure Vessel Oxidation Test (RPVOT), or ASTM D2272, is a common method to evaluate this by measuring the time it takes for a specific pressure drop in an oxygen-pressurized vessel containing the lubricant, water, and a copper catalyst. machinerylubrication.com
Hydrolytic stability measures the fluid's ability to resist chemical decomposition in the presence of water. Per ASTM D2619, this is tested by heating the lubricant with water and a copper specimen in a sealed bottle and then measuring the resulting acidity of the water layer and the weight change of the copper strip. machinerylubrication.com
Shear stability is the resistance of a fluid's viscosity to change under mechanical stress. This is particularly important for multigrade lubricants containing viscosity modifier polymers. Permanent viscosity loss occurs when polymer chains are broken. Common test methods include sonic shear (ASTM D2603) and tapered roller bearing (KRL) tests, after which the change in kinematic viscosity is measured. savantlab.com
Other key stability metrics include thermal stability (resistance to breakdown at high temperatures), foam stability (tendency to form and retain foam, per ASTM D892), and demulsibility (ability to separate from water, per ASTM D1401). chemixelite.commachinerylubrication.com
| Stability Type | Standard Test Example | Purpose |
| Oxidative Stability | ASTM D2272 (RPVOT) | Measures resistance to oxidation in the presence of oxygen, water, and a catalyst. machinerylubrication.com |
| Hydrolytic Stability | ASTM D2619 | Evaluates resistance to chemical decomposition by water. machinerylubrication.com |
| Shear Stability | ASTM D2603 (Sonic Shear) | Determines the permanent loss in viscosity due to mechanical shearing of polymers. savantlab.com |
| Foam Stability | ASTM D892 | Assesses the foaming tendency and stability of the foam produced. machinerylubrication.com |
| Demulsibility | ASTM D1401 | Measures the ability of the lubricant to separate from water. machinerylubrication.com |
Regulatory Science and Policy Research Pertaining to Bis 2 Ethylhexyl Carbonate
Global Regulatory Frameworks and Compliance Research for the Compound
Research into the global regulatory frameworks governing Bis(2-ethylhexyl) carbonate is essential for manufacturers, importers, and downstream users to ensure they meet their legal obligations. The primary regulations in Europe and the United States are REACH and the Toxic Substances Control Act (TSCA), respectively.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) , the European Union's principal chemical regulation, has direct implications for this compound. The compound is registered under REACH with the EC number 238-925-9 and CAS number 14858-73-2. europa.eu The registration dossier contains information on the substance's properties, uses, and guidance on safe use. According to the available data, this compound has a flash point of 159.5°C at 1013 hPa, and based on this, it does not meet the criteria for classification as a flammable liquid under either Directive 67/548/EEC or Regulation (EC) No 1272/2008 (EU GHS). europa.eu
The REACH registration process necessitates a comprehensive understanding of a substance's intrinsic properties, which in turn drives research and development. Companies must invest in generating data to fulfill the information requirements of the regulation. This often leads to further research into the toxicological and ecotoxicological profiles of the substance to ensure a robust chemical safety assessment.
The Toxic Substances Control Act (TSCA) in the United States requires the Environmental Protection Agency (EPA) to compile and maintain an inventory of all existing chemical substances manufactured, processed, or imported in the U.S. chemradar.comchemsafetypro.comwiley.law this compound is listed on the TSCA Chemical Substance Inventory, meaning it is an "existing chemical substance" in U.S. commerce. govinfo.gov The latest version of the TSCA Inventory, published in February 2024, includes 86,741 chemical substances. chemradar.com
Under the amended TSCA, the EPA is required to designate substances on the inventory as either "active" or "inactive" in commerce. chemsafetypro.com Substances with an "active" designation can be manufactured or imported without further notification, while those designated as "inactive" require a Notice of Activity (NOA-B) to be submitted to the EPA 90 days prior to resuming manufacturing or importation. chemsafetypro.com For companies involved with this compound, its status on the TSCA inventory dictates the regulatory requirements for its continued presence in the U.S. market.
| Regulatory Framework | Key Implications for this compound |
| REACH (EU) | - Registered with EC number 238-925-9 and CAS number 14858-73-2. europa.eu- Data submission on properties, uses, and safety is required.- Not classified as a flammable liquid based on its flash point. europa.eu |
| TSCA (US) | - Listed on the TSCA Chemical Substance Inventory as an "existing chemical". govinfo.gov- Subject to "active" or "inactive" designation, which determines notification requirements for manufacturing and importation. chemsafetypro.com |
The harmonization of chemical regulations globally is a significant area of policy research, aiming to streamline the risk assessment and management of chemicals across different jurisdictions. While specific research on the international harmonization of regulations for this compound is not extensively documented, the broader principles of harmonization apply.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is a key initiative in this area. It provides a framework for standardizing the classification of chemicals according to their hazards and for creating a uniform system of labeling and safety data sheets. The adoption of GHS by countries worldwide facilitates international trade and enhances the protection of human health and the environment by providing consistent and clear chemical hazard information.
Research in this field often focuses on comparing the implementation of GHS in different regions and identifying challenges and opportunities for greater convergence. For a compound like this compound, harmonization efforts would mean that the classification and labeling information would be consistent across countries that have adopted GHS, simplifying compliance for companies operating in multiple markets.
Risk Management Strategies and Policy Options for this compound
Risk management for chemical substances involves identifying, evaluating, and implementing measures to control risks to an acceptable level. Policy research in this area explores various strategies and options for the safe and sustainable management of chemicals throughout their lifecycle.
A comparative risk assessment for this compound would likely involve evaluating its hazard profile (toxicity, ecotoxicity, etc.) and exposure potential in its various applications against those of alternative substances, such as other plasticizers or solvents. Methodologies often employ a tiered approach, starting with a qualitative assessment and progressing to more quantitative analysis if necessary. santos.com Such assessments help in identifying safer alternatives and informing risk management decisions.
For dialkyl carbonates as a class, research has been conducted on their use as green reagents and solvents due to their lower toxicity compared to traditional substances like phosgene (B1210022) and methyl halides. researchgate.net These studies highlight the potential for selective alkylations with minimal waste production, which is a key consideration in a comparative risk assessment. researchgate.net
Policy research on the sustainable use and disposal of industrial chemicals is a growing field. For this compound, which finds use as a solvent and plasticizer, policies promoting green chemistry principles are highly relevant. seton.co.uk These principles encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. seton.co.uknih.gov
Research in this area investigates policy instruments that can incentivize the adoption of sustainable practices. These can include:
Regulatory measures: Restrictions on the use of certain hazardous substances and mandates for waste reduction and recycling.
Economic incentives: Taxes on hazardous chemicals or subsidies for the development and use of safer alternatives.
Information-based approaches: Eco-labeling schemes and public awareness campaigns to promote the use of sustainable products.
For industrial carbonates, research has explored their potential in carbon capture and utilization technologies. govinfo.gov For example, indirect carbonation processes can use industrial by-products to capture CO2 and produce high-purity calcium carbonate, which has applications in various industries. govinfo.gov Such research informs policies aimed at creating a circular economy for carbon-based materials.
Stakeholder Engagement and Communication Research in this compound Governance
Effective governance of chemical risks relies on robust engagement and communication with a wide range of stakeholders, including industry, government agencies, non-governmental organizations (NGOs), academia, and the public. nih.govpaho.org Research in this area examines the processes, mechanisms, and procedures that can lead to more effective and inclusive chemical risk assessment and management.
While specific research on stakeholder engagement in the governance of this compound is limited, general frameworks and best practices are applicable. These frameworks emphasize the importance of:
Transparency: Making information about the risks and benefits of chemicals publicly available.
Participation: Providing opportunities for stakeholders to provide input into the decision-making process. sbnsoftware.com
Dialogue: Fostering open and constructive communication among all parties.
The US EPA, for instance, actively engages stakeholders in its safer chemicals research through workshops, webinars, and public comment periods on risk evaluations. epa.gov Similarly, the Australian Pesticides and Veterinary Medicines Authority (APVMA) has a stakeholder engagement framework to support its regulatory activities. apvma.gov.au These models of engagement can be applied to the governance of any chemical substance, including this compound, to ensure that regulatory decisions are well-informed, trusted, and effectively implemented.
Sustainable Chemistry, Circular Economy, and Lifecycle Assessment Studies for Bis 2 Ethylhexyl Carbonate
Green Synthesis and Bio-Based Routes for Bis(2-ethylhexyl) carbonate
The development of environmentally benign synthesis routes for this compound is a key area of research, focusing on the utilization of renewable feedstocks and greener catalytic systems.
The direct synthesis of dialkyl carbonates from carbon dioxide (CO₂) and alcohols represents a significant advancement in green chemistry, offering a phosgene-free and atom-economical route to these valuable compounds. Research has demonstrated the feasibility of synthesizing this compound directly from CO₂ and 2-ethylhexanol. This reaction is typically facilitated by catalysts, with cerium oxide (CeO₂) emerging as a promising heterogeneous catalyst. researchgate.netrsc.org
The catalytic process often requires the in-situ removal of water, a byproduct of the reaction, to overcome equilibrium limitations and enhance the yield of the desired carbonate. researchgate.net Dehydrating agents, such as 2-cyanopyridine, have been effectively used in conjunction with CeO₂ catalysts to drive the reaction towards the product side. rsc.org While the direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol (B129727) has been more extensively studied, the principles are applicable to longer-chain alcohols like 2-ethylhexanol. rsc.orgrsc.org The use of heterogeneous catalysts like CeO₂ is advantageous as it simplifies catalyst recovery and product purification, contributing to a more sustainable process. researchgate.net
Table 1: Catalytic Systems for Dialkyl Carbonate Synthesis from CO₂ and Alcohols
| Catalyst System | Dehydrating Agent | Key Advantages |
| Cerium Oxide (CeO₂) | 2-Cyanopyridine | Heterogeneous catalyst, easy recovery, overcomes equilibrium limitations. |
| Zirconium Oxide (ZrO₂) | Acetonitrile (B52724) | Active for direct carbonate synthesis. |
| Organometallic Catalysts | Molecular Sieves | Can be tailored for specific alcohols. |
A crucial aspect of sustainable chemistry is the transition from fossil-based feedstocks to renewable alternatives. For this compound, this primarily involves the production of its precursor, 2-ethylhexanol, from bio-based sources. Lignocellulosic biomass, an abundant and non-food-competing feedstock, is a promising raw material for the production of bio-based 2-ethylhexanol. dntb.gov.uaresearchgate.netresearchgate.net
The conversion of lignocellulosic biomass into 2-ethylhexanol involves several steps, typically starting with pretreatment to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars (e.g., glucose and xylose). These sugars can then be fermented to produce intermediates like ethanol (B145695) or butanol, which can be further converted to 2-ethylhexanol through catalytic upgrading processes. researchgate.netmdpi.com Another pathway involves the gasification of biomass to produce syngas (a mixture of carbon monoxide and hydrogen), which can then be catalytically converted to 2-ethylhexanol. researchgate.net
Commercially, companies like Perstorp have already launched 2-ethylhexanol with 100% renewable, traceable mass-balanced carbon content, which can significantly reduce the carbon footprint of downstream products like this compound. mdpi.com
Table 2: Bio-Based Routes to 2-Ethylhexanol
| Feedstock | Key Process Steps | Status |
| Lignocellulosic Biomass (e.g., wood, agricultural residues) | Pretreatment, Enzymatic Hydrolysis, Fermentation, Catalytic Upgrading | Research and Development |
| Lignocellulosic Biomass | Gasification, Syngas Conversion | Research and Development |
| Commercially available renewable feedstocks | Mass balance approach | Commercially available |
Lifecycle Assessment (LCA) Methodologies for this compound Production and Use
LCA studies can be categorized based on the system boundaries. A cradle-to-gate assessment evaluates the environmental impacts from raw material extraction ("cradle") to the point where the product leaves the factory gate. celignis.comspecificpolymers.com This includes the impacts of raw material acquisition, transportation, and manufacturing processes. For this compound, a cradle-to-gate LCA would quantify the environmental burdens associated with the production of 2-ethylhexanol and the carbon source (e.g., CO₂ or urea), as well as the energy and other inputs for the synthesis process.
LCA evaluates a range of environmental impact categories to provide a multi-faceted view of a product's environmental performance. The selection of impact categories is crucial for a comprehensive assessment. For a chemical like this compound, the following impact categories are typically considered: nettzero.com.auecochain.comecochain.com
Global Warming Potential (GWP): Measures the contribution to climate change, typically expressed in kilograms of CO₂ equivalents. This is a critical metric for assessing the carbon footprint of the production process.
Acidification Potential (AP): Quantifies the potential for emissions to cause acid rain, which can harm ecosystems and buildings. It is usually expressed in kilograms of SO₂ equivalents.
Eutrophication Potential (EP): Assesses the potential for nutrient enrichment in water bodies, which can lead to algal blooms and oxygen depletion. This is expressed in kilograms of phosphate (B84403) or nitrogen equivalents.
Photochemical Ozone Creation Potential (POCP): Measures the potential for emissions of volatile organic compounds (VOCs) and nitrogen oxides (NOx) to form ground-level ozone (smog).
Abiotic Depletion Potential (ADP): Evaluates the consumption of non-renewable resources, such as fossil fuels and minerals.
Human Toxicity and Ecotoxicity Potentials: Assess the potential harm to human health and various ecosystems.
A recent life-cycle assessment of 12 representative plasticizers highlighted the trade-offs between different environmental impacts, noting that some bio-based plasticizers, while having advantages in terms of toxicity, may have higher impacts in resource use and carbon emissions compared to some conventional plasticizers. rsc.org This underscores the importance of a comprehensive LCA to avoid problem-shifting between different environmental concerns.
End-of-Life Management and Circularity Research for this compound
The transition to a circular economy requires a shift from a linear "take-make-dispose" model to one where resources are kept in use for as long as possible, with maximum value recovery at the end of their service life. nih.govecochain.com For a non-polymeric chemical like this compound, end-of-life management and circularity research focuses on its potential for chemical recycling and biodegradation.
Research into the chemical recycling of polymers offers insights into the potential for circularity of the carbonate functional group. For instance, dialkyl carbonates can be used as reagents in the depolymerization of polyurethanes, enabling the recovery of valuable monomers. dntb.gov.uaresearchgate.netvaayu.techrsc.orgresearchgate.net This suggests the possibility of designing chemical recycling routes where the carbonate bond in this compound could be cleaved to recover 2-ethylhexanol, which could then be reused as a feedstock.
The hydrolytic and enzymatic degradation of the carbonate linkage is another important aspect of its end-of-life fate. Studies on other organic carbonates and polyesters have shown that the stability of the carbonate bond is influenced by factors such as pH and the presence of enzymes. researchgate.netnih.govacs.org While linear aliphatic polycarbonates can undergo hydrolytic degradation, the rate can be slow under neutral conditions. researchgate.net The presence of long alkyl chains in this compound may influence its biodegradability. Further research is needed to specifically determine the biodegradation pathways and rates for this compound in various environmental compartments to fully understand its environmental persistence and potential for organic recycling. researchgate.net
Recycling and Recovery Technologies for the Compound
In a circular economy, the aim is to keep materials in use for as long as possible, recovering and regenerating products and materials at the end of their service life. For a chemical compound like this compound, this translates to developing technologies that can break it down into its constituent monomers for reuse, thus minimizing waste and reducing the need for virgin raw materials. The primary routes for chemical recycling of esters and carbonates are hydrolysis and transesterification.
Hydrolysis is a chemical process that uses water to break down a compound. For this compound, hydrolysis would reverse the esterification reaction by which it is formed, yielding 2-ethylhexanol and carbonic acid. The latter is unstable and would decompose to carbon dioxide and water. The recovered 2-ethylhexanol could then be purified and reused as a chemical feedstock. This process can be catalyzed by acids or bases, with reaction conditions such as temperature and pressure being optimized to maximize the yield and rate of recovery. google.com For instance, processes for the hydrolysis of dialkyl carbonates often utilize aqueous solutions of metal carbonates at temperatures between 70°C and 150°C. google.com
Transesterification involves the exchange of the alcohol group of an ester with another alcohol. In the context of recycling this compound, it could be reacted with a simple alcohol, such as methanol, in the presence of a catalyst. This reaction would yield dimethyl carbonate and 2-ethylhexanol. rsc.orgresearchgate.net Both of these products have significant industrial value and could be reintegrated into chemical manufacturing processes. Catalysts for transesterification of dialkyl carbonates can range from basic catalysts to enzymatic ones, such as lipases, which can offer high conversion rates under mild conditions. thescipub.comthescipub.com
These potential recycling and recovery pathways are summarized in the table below. It is important to note that these are theoretical applications of known chemical reactions to this compound, and specific research would be required to optimize these processes for industrial application.
| Technology | Description | Potential Reactants | Key Products for Recovery | Potential Catalysts |
|---|---|---|---|---|
| Hydrolysis | Cleavage of the carbonate ester bonds using water to regenerate the precursor alcohol. | Water (H₂O) | 2-Ethylhexanol, Carbon Dioxide (CO₂) | Acids (e.g., H₂SO₄), Bases (e.g., KOH), Metal Carbonates google.com |
| Transesterification | Exchange of the 2-ethylhexyl group with a smaller alkyl group from another alcohol. | Simple alcohols (e.g., Methanol, Ethanol) | 2-Ethylhexanol, Dialkyl carbonate (e.g., Dimethyl carbonate) rsc.orgresearchgate.net | Base catalysts, Lewis acids, Lipase (B570770) enzymes thescipub.comthescipub.comresearchgate.net |
Q & A
Basic: What are the established synthetic routes for Bis(2-ethylhexyl) carbonate, and what are their respective yields?
Answer:
this compound is synthesized via two primary routes:
- CO₂-Alcohol Reaction : Using CO₂, 2-ethylhexanol, triphenylphosphane (PPh₃), and diethyl azodicarboxylate (DEAD), yielding 74% under optimized conditions .
- Phosgene-Free Methods : Patent literature describes alternative routes using alkyl chloroformates or cyclic carbonates, with yields ranging from 60–87% depending on catalysts (e.g., alkali metal carbonates) and solvent systems .
For reproducibility, ensure stoichiometric control of CO₂ pressure (if applicable) and inert reaction conditions to prevent hydrolysis.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% typical for lab-grade samples) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 287.45 .
Always compare data against reference spectra from PubChem or peer-reviewed syntheses .
Basic: What are the key physical-chemical properties of this compound relevant to experimental handling?
Answer:
- Density : 0.895 g/cm³ at 25°C .
- Boiling Point : 342.6°C (at 760 mmHg); use vacuum distillation for purification .
- Solubility : Hydrophobic; miscible with organic solvents (e.g., hexane, toluene) but insoluble in water .
- Flash Point : 131.3°C; handle away from ignition sources .
Store in sealed containers under nitrogen to prevent moisture absorption .
Advanced: How can reaction conditions be optimized to improve the yield of this compound in CO₂-based synthesis?
Answer:
- Catalyst Screening : Test alternatives to PPh₃/DEAD, such as DBU (1,8-diazabicycloundec-7-ene), which may reduce side reactions .
- CO₂ Pressure : Modulate pressure (1–5 bar) to balance reaction kinetics and carbonate formation .
- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize intermediates and improve phase separation .
Monitor reaction progress via in-situ FT-IR to detect carbonate formation and adjust parameters dynamically .
Advanced: What analytical techniques are recommended for resolving contradictions in reported physicochemical data?
Answer:
- Differential Scanning Calorimetry (DSC) : Verify melting points and thermal stability discrepancies (e.g., degradation above 200°C) .
- Vapor Pressure Measurements : Use static or dynamic methods to reconcile boiling point variations under reduced pressure .
- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and replicate experiments using standardized protocols .
For purity disputes, employ orthogonal methods (e.g., GC-MS + HPLC) to identify trace impurities .
Advanced: How does the stability of this compound vary under different storage conditions?
Answer:
- Long-Term Stability : Degrades via hydrolysis in humid environments; store under anhydrous conditions (e.g., molecular sieves) .
- Light Sensitivity : UV exposure accelerates decomposition; use amber glassware and store in darkness .
- Temperature : Stable at ≤25°C for >12 months; avoid freezing to prevent phase separation .
Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .
Advanced: What are the best practices for ensuring reproducibility in catalytic synthesis methods?
Answer:
- Catalyst Activation : Pre-dry molecular sieves (3Å) and catalysts (e.g., K₂CO₃) at 150°C for 24 hours .
- Stoichiometry Control : Use Karl Fischer titration to confirm alcohol moisture content pre-reaction .
- Documentation : Report detailed reaction parameters (e.g., stirring rate, heating ramp) as per Beilstein Journal guidelines .
Share raw spectral data and chromatograms in supplementary materials to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
